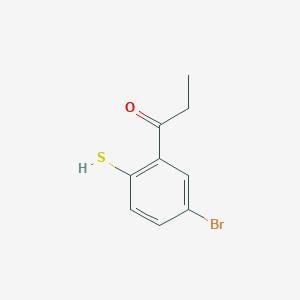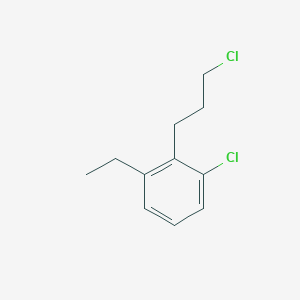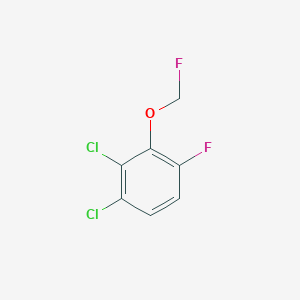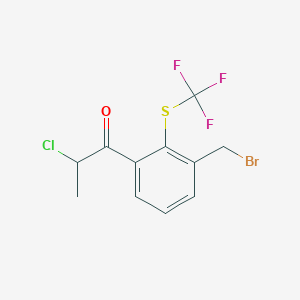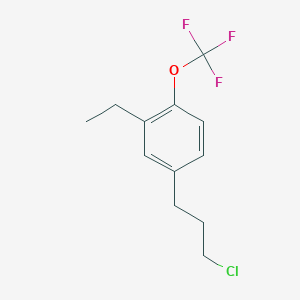
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C12H14ClF3O It is a derivative of benzene, characterized by the presence of a chloropropyl group, an ethyl group, and a trifluoromethoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene typically involves the reaction of 3-(trifluoromethoxy)benzene with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the trifluoromethoxy group can yield corresponding alcohols or ethers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Products with various functional groups replacing the chlorine atom.
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or ethers.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chloropropyl)-4-ethylbenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
1-(3-Chloropropyl)-3-(trifluoromethoxy)benzene: Similar structure but without the ethyl group, leading to variations in its physical and chemical behavior.
1-(3-Chloropropyl)-4-(trifluoromethoxy)benzene: Similar but with different substitution patterns on the benzene ring.
Uniqueness
The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various research and industrial purposes .
Propriétés
Formule moléculaire |
C12H14ClF3O |
|---|---|
Poids moléculaire |
266.68 g/mol |
Nom IUPAC |
4-(3-chloropropyl)-2-ethyl-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O/c1-2-10-8-9(4-3-7-13)5-6-11(10)17-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
UBPNOKIXBUDJRD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)CCCCl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



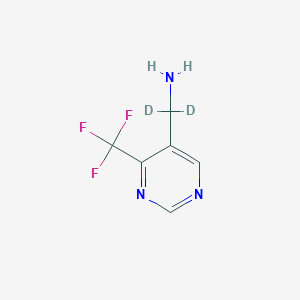

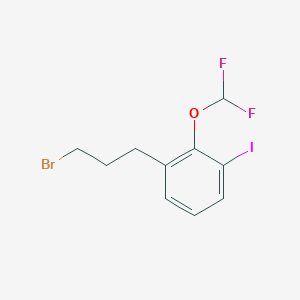
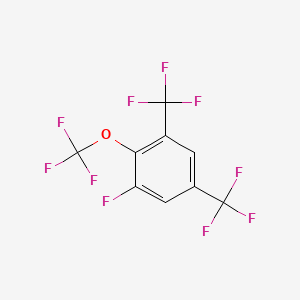


![N-((R)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14046662.png)
